molecular formula C9H9F3O B152415 (S)-1-(4-(Trifluoromethyl)phenyl)ethanol CAS No. 99493-93-3

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Cat. No. B152415
Key on ui cas rn: 99493-93-3
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-LURJTMIESA-N
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Patent
US05741922

Procedure details

To the compound (I) (27.0 g/0.142 mol) were added potassium hydrogensulfate (7 g) and 4-tert-butylcatechol (polymerization inhibitor, 0.01 g). The mixture was distilled at 150° to 180° C. using an oil bath to collect the whole distillate. Ether (20 ml) was added to the distillate, an ethereal layer was separated from water, and sodium sulfate was added to the layer for dehydration, followed by filtration. The ether was removed from the filtrate, to which 4-tert-butylcatechol was added again. The filtrate was then distilled at a reduced pressure, giving 4-trifluoromethylstyrene [compound (II)] represented by the formula CF3C6H4CH=CH2, b.p. 78°~80° C. (2660 Pa), colorless transparent liquid, yield 76.5%.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)[CH3:3].S([O-])(O)(=O)=O.[K+].C(C1C=C(O)C(=CC=1)O)(C)(C)C>>[F:11][C:10]([F:12])([F:13])[C:7]1[CH:8]=[CH:9][C:4]([CH:2]=[CH2:3])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
OC(C)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
7 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
0.01 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at 150° to 180° C.
DISTILLATION
Type
DISTILLATION
Details
to collect the whole distillate
ADDITION
Type
ADDITION
Details
Ether (20 ml) was added to the distillate
CUSTOM
Type
CUSTOM
Details
an ethereal layer was separated from water, and sodium sulfate
ADDITION
Type
ADDITION
Details
was added to the layer for dehydration
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The ether was removed from the filtrate, to which 4-tert-butylcatechol
ADDITION
Type
ADDITION
Details
was added again
DISTILLATION
Type
DISTILLATION
Details
The filtrate was then distilled at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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